molecular formula C5H13O14P3 B10761132 Phosphoribosyl pyrophosphate CAS No. 7540-64-9

Phosphoribosyl pyrophosphate

Cat. No.: B10761132
CAS No.: 7540-64-9
M. Wt: 390.07 g/mol
InChI Key: PQGCEDQWHSBAJP-TXICZTDVSA-N
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Description

5-O-phosphono-alpha-D-ribofuranosyl diphosphate is a derivative of alpha-D-ribose having a phosphate group at the 5-position and a diphosphate at the 1-position. It has a role as a human metabolite, a plant metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to an alpha-D-ribose. It is a conjugate acid of a 5-O-phosphonato-alpha-D-ribofuranosyl diphosphate(5-).
The key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides.
Phosphoribosyl pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Alpha-Phosphoribosylpyrophosphoric Acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and Euglena gracilis with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

CAS No.

7540-64-9

Molecular Formula

C5H13O14P3

Molecular Weight

390.07 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5-/m1/s1

InChI Key

PQGCEDQWHSBAJP-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

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